molecular formula C11H13BrN2O B14856768 6-Bromo-N-cyclopentylnicotinamide

6-Bromo-N-cyclopentylnicotinamide

Cat. No.: B14856768
M. Wt: 269.14 g/mol
InChI Key: KKHBLSACGVADLO-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopentylnicotinamide is a brominated nicotinamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a bromine substituent at the 6-position of the pyridine ring. The cyclopentyl group may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

6-bromo-N-cyclopentylpyridine-3-carboxamide

InChI

InChI=1S/C11H13BrN2O/c12-10-6-5-8(7-13-10)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)

InChI Key

KKHBLSACGVADLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which is widely applied in the formation of carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 6-Bromo-N-cyclopentylnicotinamide are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of environmentally friendly processes, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclopentylnicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of brominated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

6-Bromo-N-cyclopentylnicotinamide has various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Bromo-N-cyclopentylnicotinamide with two structurally related brominated pyridine derivatives: 6-Bromo-4-methylnicotinaldehyde and 6-Bromo-2-fluoronicotinamide . Key differences in substituents, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Functional Groups/Substituents
6-Bromo-N-cyclopentylnicotinamide Not provided C11H14BrN2O ~285.15 g/mol* N/A Bromo (C6), Cyclopentylamide (N-linked)
6-Bromo-4-methylnicotinaldehyde 926294-07-7 C7H6BrNO 200.03 g/mol 97% Bromo (C6), Methyl (C4), Aldehyde
6-Bromo-2-fluoronicotinamide 2350291-20-0 C6H4BrFN2O 219.01 g/mol ≥98% Bromo (C6), Fluoro (C2), Amide

*Estimated based on molecular formula.

Key Findings:

Functional Group Diversity :

  • 6-Bromo-N-cyclopentylnicotinamide features a cyclopentylamide group, which likely enhances steric bulk and lipophilicity compared to the simpler amide in 6-Bromo-2-fluoronicotinamide. This could improve membrane permeability in drug candidates.
  • 6-Bromo-4-methylnicotinaldehyde contains an aldehyde group, making it reactive toward nucleophiles (e.g., in Schiff base formation), whereas the amide derivatives are more stable and suited for target-binding applications.

Substituent Position Effects :

  • The 2-fluoro substituent in 6-Bromo-2-fluoronicotinamide may induce electronic effects (e.g., altered π-π stacking or hydrogen bonding) compared to the 4-methyl group in 6-Bromo-4-methylnicotinaldehyde. Fluorine’s electronegativity could enhance binding affinity in kinase inhibitors.

Purity and Synthetic Utility :

  • Both reference compounds are available at high purity (97–98%), suggesting reliable synthetic protocols. The cyclopentylamide variant may require specialized purification due to its larger hydrophobic substituent.

Potential Pharmacological Implications: The cyclopentyl group in 6-Bromo-N-cyclopentylnicotinamide could reduce metabolic clearance compared to the methyl or fluoro analogs, extending half-life in vivo.

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